PR Toxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

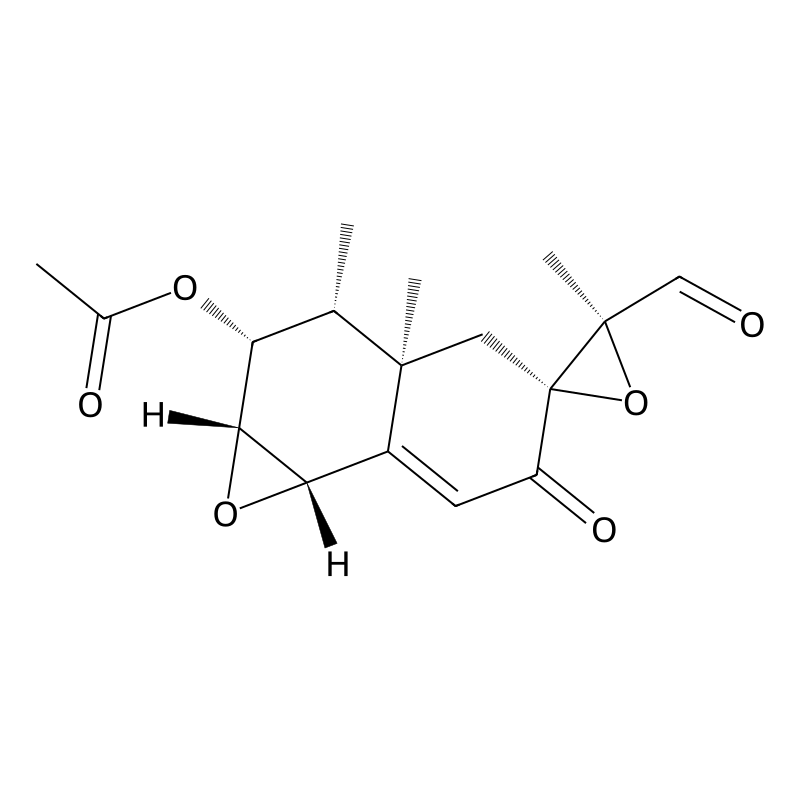

PR toxin, or Penicillin Roquefort toxin, is a mycotoxin produced by the fungus Penicillium roqueforti. First characterized in 1973, this compound belongs to the class of eremophilane terpenoids and features a complex structure with multiple functional groups, including acetoxy, aldehyde, α,β-unsaturated ketone, and two epoxide groups. Its chemical formula is . The aldehyde group at carbon-12 is crucial for its biological activity; its removal leads to a loss of function, while the epoxide groups appear to be less significant in this regard .

The biosynthesis of PR toxin begins with the precursor aristolochene, derived from farnesyl diphosphate through enzymatic processes involving aristolochene synthase. Subsequent reactions involve hydroxysterol oxidase and quinone oxidoreductase, which modify aristolochene by adding functional groups and forming various derivatives like eremofortin A and C. The final transformation into PR toxin includes oxidation steps mediated by short-chain oxidoreductases and alcohol dehydrogenases . Notably, PR toxin can undergo decomposition when exposed to air, although the specifics of this process remain unclear .

PR toxin exhibits significant biological activity, primarily affecting cellular processes such as protein synthesis and DNA replication. In vitro studies have shown that it inhibits amino acid incorporation and disrupts mitochondrial function by impairing oxidative phosphorylation . Furthermore, PR toxin has been linked to acute toxicity in animal models, causing damage to vital organs like the liver and kidneys. The toxin directly affects RNA polymerases I and II, leading to dysfunction in transcriptional processes .

The synthesis of PR toxin can be achieved through various methods:

- Natural Extraction: Isolated from cultures of Penicillium roqueforti.

- Chemical Synthesis: Utilizing synthetic pathways that mimic the natural biosynthetic route involving the conversion of aristolochene to PR toxin through a series of oxidation and functional group modifications .

- Biotechnological Approaches: Employing genetically modified strains of Penicillium to enhance production yields.

PR toxin's applications are primarily in research settings due to its potent biological effects. It serves as a model compound for studying mycotoxins' mechanisms of action and their impact on cellular metabolism. Additionally, its properties may be explored for potential use in pharmacological studies related to cancer research due to its carcinogenic potential .

Research has indicated that PR toxin interacts with various cellular components, particularly affecting ribosomes and mitochondrial membranes. Studies show that it inhibits DNA polymerase activity even after extensive dialysis, suggesting a strong binding affinity that disrupts normal cellular functions . Moreover, experiments have demonstrated that PR toxin can induce significant physiological changes in animal models, including fluid accumulation in body cavities due to increased vascular permeability .

Several compounds share structural or functional similarities with PR toxin:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Eremofortin A | Bicyclic sesquiterpene | Inhibits protein synthesis | Precursor in the biosynthetic pathway |

| Eremofortin C | Hydroxy-ketone structure | Exhibits lower toxicity | Intermediate form before conversion |

| Aflatoxin B1 | Fungal-derived mycotoxin | Potent carcinogen | Stronger carcinogenic properties |

| Ochratoxin A | Phenolic compound | Nephrotoxic effects | Different mechanism of action |

PR toxin is unique due to its specific aldehyde functionality critical for its biological effects and its direct impact on transcriptional processes within cells .

PR toxin was first isolated in 1973 by Wei and colleagues from a strain of Penicillium roqueforti found in toxic moldy feed. The compound’s name derives from its producer: P. roqueforti toxin. Initial studies focused on its acute toxicity in rodents, with intraperitoneal and oral median lethal doses (LD₅₀) reported as 11 mg/kg and 115 mg/kg, respectively. Early research also identified its capacity to inhibit RNA synthesis and DNA replication in mammalian cells, establishing its biological significance.

The taxonomic classification of P. roqueforti underwent revisions in the late 20th century. Molecular analyses in the 1990s reclassified the P. roqueforti group into three distinct species: P. roqueforti, P. carneum, and P. paneum, based on ribosomal DNA sequences and secondary metabolite profiles. This reclassification clarified that PR toxin production is exclusive to P. roqueforti, distinguishing it from patulin-producing relatives.

Structural Characterization and Chemical Properties

PR toxin (C₁₇H₂₀O₆) is an eremophilane sesquiterpenoid featuring a 17-carbon skeleton derived from farnesyl diphosphate. Its structure includes critical functional groups:

- Acetoxy group (CH₃COO⁻) at C-2

- Aldehyde group (-CHO) at C-12

- α,β-unsaturated ketone (-C=C-CO) at C-6

- Two stable epoxide rings (C-1/C-10 and C-4/C-5)

The aldehyde group at C-12 is indispensable for toxicity, as its reduction or removal abolishes biological activity. In contrast, the epoxide rings contribute minimally to toxicity but enhance structural stability. PR toxin spontaneously degrades into less toxic derivatives like PR acid (C₁₇H₂₀O₇) under aerobic conditions, a reaction mediated by the extracellular PR oxidase enzyme.

Biosynthetic Pathway

PR toxin biosynthesis begins with the cyclization of farnesyl diphosphate into aristolochene, catalyzed by aristolochene synthase (ari1 gene). Subsequent oxidations by cytochrome P450 monooxygenases and short-chain dehydrogenases modify the intermediate eremofortin C, ultimately yielding PR toxin. Genetic studies reveal that cross-regulation between the ari1 and prx gene clusters fine-tunes toxin production, explaining strain-specific variability.

Natural Occurrence in Food and Agricultural Systems

Penicillium roqueforti thrives in low-oxygen, acidic environments, making silage a prime habitat. PR toxin contamination is prevalent in improperly fermented grass and corn silage, where oxygen ingress promotes fungal growth. Despite P. roqueforti’s role in blue cheese production (e.g., Roquefort, Gorgonzola), PR toxin is undetectable in these products due to anaerobic conditions and pH <4.5 during ripening, which suppress toxin synthesis.

Factors Influencing Production

- Oxygen: Microaerophilic conditions (0.5–5% O₂) optimize PR toxin yield.

- Temperature: Growth occurs at 4–30°C, with toxin production peaking at 24°C.

- Substrate: Sucrose-rich media (e.g., YESC agar) enhance metabolic output.

In agricultural settings, PR toxin’s instability complicates detection, as it rapidly converts to PR acid or PR amide in moist environments. This degradation, however, does not eliminate risks, as derivative compounds may retain biological activity.

The biosynthesis of PR toxin represents a complex series of enzymatic transformations that convert simple isoprenoid precursors into a highly bioactive sesquiterpene compound [2]. This metabolic pathway has been extensively characterized through radioisotope labeling studies using both carbon-14 and carbon-13 labeled precursors, which confirmed that PR toxin formation proceeds through an isoprene biosynthetic route [1] [2]. The complete pathway involves multiple enzymatic steps that systematically modify the basic sesquiterpene skeleton to produce the final toxic metabolite [10].

Role of Farnesyl-Diphosphate Cyclization

The initial and committed step in PR toxin biosynthesis involves the cyclization of farnesyl diphosphate, a fifteen-carbon sesquiterpene precursor molecule [2] [6]. This crucial transformation is catalyzed by aristolochene synthase, a specialized terpene cyclase that belongs to the class of enzymes responsible for creating cyclic structures from linear isoprenoid substrates [6] [7]. The enzyme facilitates the condensation and cyclization of three molecules of farnesyl diphosphate through a divalent metal-dependent mechanism that requires magnesium ions for optimal activity [6].

The cyclization process begins with the ionization of the allylic diphosphate ester to form the corresponding allylic cation-pyrophosphate ion pair [6]. This is followed by electrophilic attack at the carbon-10 position of the distal double bond and subsequent removal of a proton from the cis-carbon-12 methyl group, resulting in the formation of the intermediate germacrene A [6] [7]. The germacrene A intermediate undergoes further cyclization through protonation at carbon-6 and intramolecular attack at the resultant carbocation to form the eudesmane cation [6]. The final product, aristolochene, emerges after successive 1,2-methyl migration and hydride shift followed by stereospecific deprotonation [6].

Enzymatic Conversion of Aristolochene to PR Toxin

Following the formation of aristolochene, the biosynthetic pathway proceeds through a series of oxidative modifications that introduce multiple functional groups essential for the biological activity of PR toxin [2] [18]. The non-oxygenated aristolochene undergoes conversion to the trioxygenated intermediate eremofortin B through the sequential action of three distinct enzymes [2]. The first enzyme, a hydroxysterol oxidase-like protein, initiates the oxidation process by introducing hydroxyl groups at specific positions [2]. This is followed by the action of a quinone oxidoreductase that converts the bicyclic aristolochene nucleus into a quinone-type structure featuring a carbon-8 oxo group and a carbon-3 hydroxyl group [2].

The third enzyme in this sequence is a cytochrome P450 monooxygenase that functions as an epoxidase, introducing a double bond between carbon-1 and carbon-2 to form the first epoxide ring [2] [16]. Eremofortin B subsequently undergoes further oxidation by another cytochrome P450 monooxygenase that introduces a second epoxide bond between carbon-7 and carbon-11, followed by acetylation to form eremofortin A [2]. The conversion of eremofortin A to eremofortin C involves oxidation of the side chain at the carbon-12 position, a reaction catalyzed by a short-chain oxidoreductase enzyme encoded by the prx1 gene [2] [10].

The final step in the biosynthetic pathway represents the critical transformation that confers toxicity to the molecule [2] [18]. This step involves the oxidation of the hydroxyl group at carbon-12 in eremofortin C to form the aldehyde group characteristic of PR toxin [18] [20]. The reaction is catalyzed by a short-chain alcohol dehydrogenase enzyme that specifically targets the primary alcohol functionality [2] [21]. This aldehyde group at carbon-12 is directly responsible for the biological activity of PR toxin, as removal of this functional group leads to complete inactivation of the compound [3].

| Intermediate/Product | Enzyme Involved | Gene Encoding | Chemical Modification | Position Modified |

|---|---|---|---|---|

| Farnesyl Diphosphate | Starting substrate | N/A | Precursor molecule | N/A |

| Aristolochene | Aristolochene synthase | ari1 (prx2) | Cyclization of three farnesyl diphosphate molecules | Ring formation |

| Eremofortin B | Hydroxysterol oxidase, Quinone oxidoreductase, P450 monooxygenase | Multiple genes | Hydroxylation, ketone formation, epoxidation | C-8, C-3, C-1/C-2 |

| Eremofortin A | P450 monooxygenase, Acetyltransferase | Multiple genes | Second epoxidation, acetylation | C-7/C-11, Acetyl group addition |

| Eremofortin C | Short-chain oxidoreductase | prx1 | Side chain oxidation at C-12 | C-12 |

| PR Toxin | Short-chain alcohol dehydrogenase | Alcohol dehydrogenase gene | Oxidation of hydroxyl to aldehyde at C-12 | C-12 |

Genetic Clusters Involved in PR Toxin Production

The genetic basis for PR toxin biosynthesis resides within a well-characterized biosynthetic gene cluster that contains multiple open reading frames encoding the enzymes required for the complete pathway [5] [10]. This gene cluster spans approximately 22.4 kilobases and contains eleven open reading frames that encode ten putative proteins involved in various aspects of PR toxin production [10]. The organization of these genes into a cluster facilitates coordinated regulation of the entire biosynthetic pathway and allows for efficient metabolic flux toward PR toxin formation [27].

ari1 and prx Gene Cluster Functionality

The central component of the PR toxin biosynthetic gene cluster is the ari1 gene, which encodes the aristolochene synthase enzyme responsible for the initial cyclization reaction [2] [5]. This gene is also designated as prx2 in some nomenclature systems and represents the foundational element upon which the entire biosynthetic pathway depends [2]. Gene silencing studies have demonstrated that disruption of ari1 expression results in complete elimination of PR toxin production, confirming its essential role in the pathway [5].

Adjacent to the ari1 gene are four additional prx genes designated prx1, prx3, and prx4, which together form the core of the biosynthetic cluster [2] [5]. The prx1 gene encodes a short-chain oxidoreductase that catalyzes the formation of eremofortin C from eremofortin A [2]. Gene silencing experiments targeting individual prx genes have revealed that disruption of any of these four genes results in a substantial reduction of 65-75% in PR toxin production [5] [10]. This dramatic decrease in toxin levels demonstrates the critical importance of each gene product in maintaining efficient pathway function [5].

The remaining genes in the cluster, including prx5, prx6, prx7, prx8, prx9, and prx11, exhibit more variable roles in PR toxin biosynthesis [2]. Notably, prx5, prx6, and prx7 are located on separate genomic segments away from the main cluster, suggesting potential regulatory functions rather than direct catalytic roles [2]. The P. roqueforti genome lacks an ortholog of prx10, which is present in related species such as Penicillium chrysogenum [2]. Comparative genomic analysis has revealed high sequence identity between the prx genes of P. roqueforti and P. chrysogenum, with identity levels ranging from 97-98% for the core genes [2].

| Gene | Protein Function | Role in Pathway | Gene Silencing Effect | Genomic Location |

|---|---|---|---|---|

| ari1 (prx2) | Aristolochene synthase | Initial cyclization step | Complete pathway disruption | Central cluster |

| prx1 | Short-chain oxidoreductase | Eremofortin C formation | 65-75% reduction in PR toxin | Central cluster |

| prx3 | Unknown function | Supporting function | 65-75% reduction in PR toxin | Central cluster |

| prx4 | Unknown function | Supporting function | 65-75% reduction in PR toxin | Central cluster |

| prx5 | Distant genomic location | Regulatory function | Variable effects | Separate genomic segment |

| prx6 | Distant genomic location | Regulatory function | Variable effects | Separate genomic segment |

| prx7 | Distant genomic location | Regulatory function | Variable effects | Separate genomic segment |

| prx8 | Unknown function | Supporting function | Variable effects | Central cluster |

| prx9 | Unknown function | Supporting function | Variable effects | Central cluster |

| prx11 | Unknown function | Supporting function | Variable effects | Central cluster |

Cross-Regulatory Pathways with Secondary Metabolites

The regulation of PR toxin biosynthesis involves complex interactions with other secondary metabolite pathways within Penicillium roqueforti [2] [28]. These cross-regulatory mechanisms demonstrate that secondary metabolite production is not isolated but rather involves intricate networks of metabolic communication [27] [29]. Gene silencing studies have provided compelling evidence for these regulatory interactions, particularly the relationship between PR toxin and mycophenolic acid biosynthesis [2] [5].

When prx genes involved in PR toxin biosynthesis are silenced, there is a dramatic increase in the production of mycophenolic acid, an immunosuppressive compound produced through an unrelated biosynthetic pathway [2] [5]. This phenomenon suggests that disruption of PR toxin biosynthesis redirects metabolic flux toward alternative secondary metabolite pathways [2]. The molecular basis for this cross-regulation appears to involve the consumption of accumulated carbon-5 isopentenyl units that would normally be channeled into PR toxin synthesis [2].

Additional evidence for cross-regulatory pathways comes from studies in Penicillium chrysogenum, where mutants lacking genes responsible for penicillin biosynthesis show overexpression of prx1 and prx10 genes, leading to enhanced PR toxin production [2] [28]. This represents a 2.6-fold increase in PR toxin levels compared to the parental strain, demonstrating that penicillin biosynthesis normally exerts negative regulatory control over PR toxin production [28]. The mechanism involves an open reading frame located within the penicillin gene cluster that negatively regulates the PR toxin biosynthetic pathway [2].

These cross-regulatory relationships extend beyond simple metabolic competition and involve sophisticated transcriptional control mechanisms [27] [30]. The regulation is mediated through global regulatory proteins such as components of the velvet complex, including LaeA, VelA, and VelB, which coordinate the expression of multiple secondary metabolite gene clusters [28]. LaeA and VelA function as positive regulators of both penicillin and PR toxin biosynthesis, while VelB acts as an antagonist to their effects [28]. The expression of LaeA is enhanced by autoinducers such as 1,3-diaminopropane and spermidine, providing additional layers of regulatory control [28].

| Primary Pathway | Affected Pathway | Regulatory Mechanism | Effect Magnitude | Molecular Basis |

|---|---|---|---|---|

| PR toxin biosynthesis | Mycophenolic acid biosynthesis | Gene silencing increases mycophenolic acid | Large increase in mycophenolic acid production | prx gene silencing |

| Mycophenolic acid biosynthesis | PR toxin biosynthesis | Competitive precursor usage | Reciprocal relationship | Carbon-5 isopentenyl unit consumption |

| Penicillin biosynthesis | PR toxin biosynthesis | Negative regulation through open reading frame | 2.6-fold increase in PR toxin | Penicillin gene cluster deletion |

| Secondary metabolite production | Multiple pathways | Cross-talk between clusters | Variable strain-dependent | Transcriptional regulation |

Strain-Specific Variability in Toxin Production

The production of PR toxin exhibits remarkable variability among different strains of Penicillium roqueforti, reflecting the complex interplay between genetic factors, environmental conditions, and regulatory mechanisms [4] [11] [24]. This strain-specific variability has important implications for both industrial applications and food safety considerations, as different isolates can produce vastly different quantities of the toxin under identical culture conditions [24] [26].

Environmental factors play a crucial role in determining the level of PR toxin production across different strains [4] [11]. The optimal pH for toxin production is 4.0, which results in a 2.6-fold increase in PR toxin levels compared to unbuffered medium conditions [11]. Temperature represents another critical parameter, with maximum production occurring at 24 degrees Celsius, while production decreases significantly at temperature extremes [4] [11]. The carbon source concentration also influences toxin production, with sucrose concentrations beginning to support toxin synthesis at 5% and reaching maximum effectiveness at 15% [11].

Oxygen availability represents a fundamental requirement for PR toxin biosynthesis, as no toxin production occurs under microaerophilic conditions [11] [23]. This requirement explains why PR toxin is typically not found in blue cheeses, where microaerophilic conditions prevail throughout much of the ripening process [23]. The temporal aspect of toxin production also varies among strains, with peak production typically occurring between 24-28 days of incubation, though individual strains may show slight variations in this timing [11].

Genetic background represents the most significant source of variability in PR toxin production among P. roqueforti strains [2] [24] [26]. Some strains are capable of producing substantial quantities of the toxin, while others produce little to none under identical conditions [24]. This variability has been linked to genetic diversities that exist between different geographical populations of P. roqueforti [26]. Recent research has revealed significant differences in metabolite production between cheese-making populations and environmental isolates, with distinct genetic lineages showing characteristic secondary metabolite profiles [26].

The strain-specific nature of toxin production is further complicated by the presence of cross-regulatory pathways that can influence the overall metabolic output of individual isolates [2] [27]. Different strains may exhibit varying degrees of cross-regulation between PR toxin biosynthesis and other secondary metabolite pathways, leading to unique metabolic signatures for individual isolates [27] [29]. This regulatory variability contributes to the overall diversity observed in toxin production and helps explain why some strains consistently produce high levels of PR toxin while others remain low producers [24].

| Factor | Optimal Conditions | Effect on Production | Strain Differences |

|---|---|---|---|

| pH optimum | pH 4.0 | 2.6-fold increase at pH 4.0 versus unbuffered | All strains respond similarly |

| Temperature optimum | 24°C | Maximum at 24°C, decreases at extremes | Consistent across strains |

| Sucrose concentration | 15% sucrose | Begins at 5%, maximum at 15% | Consistent requirement |

| Oxygen conditions | Aerobic conditions | No production under microaerophilic | Universal requirement |

| Incubation time | 24-28 days | Peak at 24-26 days for intermediates | Slight variations between strains |

| Genetic background | Strain dependent | High inter-strain variability | Highly variable (0-100% producers) |

| Geographic origin | Variable by region | Different metabolite profiles | Regional strain variations |

| Medium composition | Semisynthetic medium | Medium-dependent yields | Strain-specific preferences |

Dose-Response Relationships in Rodents

Penicillin Roquefort toxin exhibits significant acute toxicity in laboratory rodents with marked species and route-dependent variations in lethal dose values. Comprehensive studies conducted in rats and mice have established clear dose-response relationships that demonstrate the compound's potent toxicological profile [1] [2] [3].

In rat studies, oral administration produces a median lethal dose of 115 milligrams per kilogram body weight, while intraperitoneal injection significantly reduces this threshold to 11.6 milligrams per kilogram, and intravenous administration demonstrates the highest toxicity at 8.2 milligrams per kilogram [4] [1] [2]. These findings reveal approximately a 10-fold increase in toxicity when comparing oral versus intraperitoneal routes, and a 14-fold increase when comparing oral versus intravenous administration.

Mouse models demonstrate even greater sensitivity to Penicillin Roquefort toxin exposure. Oral lethal dose values reach 72 milligrams per kilogram, while both intraperitoneal and intravenous routes produce identical median lethal doses of 2.0 milligrams per kilogram [1] [2]. This represents a remarkable 36-fold difference between oral and parenteral administration routes in mice, indicating substantial first-pass metabolic effects or absorption limitations.

The dose-response relationship exhibits classical sigmoid characteristics typical of acute toxicity studies. Early symptoms manifest within 10 to 15 minutes following exposure, with breathing difficulties, motor incoordination, and flaccid paralysis particularly affecting the posterior extremities [1] [2]. At sublethal doses, animals demonstrate abdominal writhing, decreased motor activity, reduced respiratory rate, weakness of hind legs, and ataxia [1] [3].

Chronic toxicity studies reveal important threshold effects. Rats administered 0.5 milligrams of Penicillin Roquefort toxin orally per individual per day for two months showed no visible adverse effects, suggesting a no-observed-adverse-effect level below this dose range [2]. However, preliminary carcinogenicity studies indicate potential long-term effects, with 2 of 10 albino rats developing tumors (one squamous cell epithelioma and one uterine sarcoma) within 449 and 551 days respectively following Penicillin Roquefort toxin exposure [2].

Organ-Specific Toxicity (Liver, Kidney, and Lungs)

Penicillin Roquefort toxin demonstrates pronounced organ-specific toxicity patterns with the liver, kidney, and lungs serving as primary target organs [4] [1] [3] [5] [6].

Hepatotoxicity represents one of the most significant manifestations of Penicillin Roquefort toxin exposure. Liver cells exhibit marked cytotoxic responses characterized by turbid swelling of hepatocyte cytoplasm and decreased protein synthesis [2] [6]. In vitro studies using cultured liver cells demonstrate concentration-dependent effects, with low concentrations causing rapid cellular retraction and intensive vacuolization, while higher concentrations result in nuclear structural loss and enhanced cellular adhesiveness to substrates [6].

The hepatotoxic mechanism involves direct inhibition of deoxyribonucleic acid polymerase alpha, beta, and gamma enzymes, with alpha polymerase showing the greatest sensitivity at concentrations of 5 to 6 × 10⁻⁶ molar [5]. This inhibition persists even after exhaustive dialysis, indicating irreversible enzyme modification. Transcriptional processes suffer significant impairment through effects on ribonucleic acid polymerase systems I and II, with both initiation and elongation phases affected [7] [8].

Nephrotoxicity manifests as degenerative changes accompanied by hemorrhage in kidney tissues [4] [1]. Gross pathological examination reveals significant structural alterations at lethal dose levels, with microscopic analysis showing cellular degeneration and vascular damage. The kidney demonstrates decreased functional capacity, though specific mechanistic studies remain limited compared to hepatic effects.

Pulmonary toxicity presents as one of the most clinically significant manifestations. Acute exposure produces pulmonary edema, congestion, and increased water content in lung tissues [4] [1] [3]. At lethal dose levels in rats, lung water content increases substantially while skin water content paradoxically decreases, indicating selective vascular permeability changes [3]. Intravenous administration produces particularly severe pulmonary effects, generating large volumes of pleural and pericardial fluid [1] [3].

The pulmonary effects extend beyond acute toxicity to include hypersensitivity reactions. A documented case report describes a factory worker involved in blue cheese production who developed hypersensitivity pneumonitis following inhalation of Penicillium roqueforti organisms [4] [9]. Clinical manifestations included coughing, dyspnea, reduced lung volumes, hypoxemia, and bilateral pulmonary infiltrates on chest radiographs. Bronchoalveolar lavage revealed elevated lymphocyte percentages, and antibodies against Penicillium roqueforti were detected in both serum and lavage fluid [9].

Cardiovascular effects, while secondary to pulmonary toxicity, include progressive decreases in blood pressure and respiratory rate with compensatory increases in heart rate following intraperitoneal injection [1]. Intravenous administration produces complex blood pressure responses with progressively decreasing heart rate and development of arrhythmias during late shock stages [1].

Molecular Mechanisms of Toxicity

Inhibition of Deoxyribonucleic Acid Replication and Transcription

Penicillin Roquefort toxin exerts profound inhibitory effects on fundamental cellular processes involving deoxyribonucleic acid replication and transcription through multiple molecular mechanisms [4] [5] [7] [8].

Deoxyribonucleic Acid Polymerase Inhibition represents a primary mechanism of toxicity. Penicillin Roquefort toxin demonstrates potent inhibitory activity against all three major mammalian deoxyribonucleic acid polymerases: alpha, beta, and gamma [5]. The alpha polymerase exhibits greatest sensitivity with 50% inhibition occurring at concentrations of 5 to 6 × 10⁻⁶ molar, while beta and gamma polymerases require several-fold higher concentrations for equivalent inhibition [5].

Kinetic analysis reveals dual mechanisms of inhibition depending on the template-primer system utilized. For deoxyribonucleic acid template-directed synthesis, inhibition occurs primarily through direct enzyme modification rather than template interference [5]. Conversely, during ribonucleic acid template-directed synthesis with deoxyribonucleic acid primers, both enzyme alteration and template-primer functional impairment contribute to inhibition [5].

The irreversible nature of polymerase inhibition distinguishes Penicillin Roquefort toxin from reversible competitive inhibitors. Exhaustive dialysis fails to restore enzyme activity, indicating covalent modification or extremely tight binding [5]. Addition of toxin to ongoing replication reactions immediately terminates deoxyribonucleic acid synthesis, demonstrating direct enzyme inactivation rather than prevention of initiation complex formation [5].

Transcriptional Inhibition occurs through impairment of ribonucleic acid polymerase systems I and II, which are responsible for ribosomal ribonucleic acid synthesis and heterogenous nuclear ribonucleic acid synthesis respectively [7] [8]. The toxin requires no enzymatic conversion before interfering with in vitro ribonucleic acid synthesis, indicating direct enzyme interaction [7].

Mechanistic studies using purified Escherichia coli ribonucleic acid polymerase confirm direct enzyme impairment rather than template modification [7]. Both initiation and elongation phases of transcription suffer inhibition, with ammonium sulfate completely preventing transcriptional inhibition, suggesting ionic interactions in the inhibitory mechanism [7] [8].

The aldehyde functional group at carbon-12 position plays a crucial role in biological activity, as removal of this group leads to complete inactivation of the compound [4]. This structure-activity relationship indicates that the aldehyde group directly participates in enzyme modification, possibly through Schiff base formation with amino groups on essential amino acid residues [4].

Disruption of Protein Synthesis Machinery

Penicillin Roquefort toxin significantly impairs protein synthesis through multiple mechanisms affecting both translational initiation and elongation processes [10] [11] [12].

Translation Inhibition manifests as substantial reduction in amino acid incorporation into nascent proteins. In vitro studies demonstrate that protein synthesis decreases to approximately 30% of control levels, representing a 70% reduction in translational activity [4] [11]. This inhibition persists throughout exposure duration, indicating sustained disruption rather than transient interference.

The mechanism involves dysfunction of pH 5 enzymes rather than alteration of polysomal structures [4]. Increased concentrations of pH 5 enzymes significantly reduce the inhibitory effect, while polysome quantity changes do not correlate with inhibition severity [4]. This finding indicates that Penicillin Roquefort toxin specifically targets enzymatic components of the translational machinery rather than ribosomal ribonucleic acid structures.

In Vivo Protein Synthesis studies in rats demonstrate decreased hepatic protein synthesis following direct toxin administration [4]. Isolated liver cells from treated animals exhibit significantly reduced transcriptional capacity, though amino acid uptake remains unaffected [4]. This selective effect on translation while preserving amino acid transport indicates specific targeting of protein synthetic machinery rather than general cellular metabolic impairment.

The inhibitory pattern suggests interference with elongation factor function or ribosomal peptidyl transferase activity. Unlike some protein synthesis inhibitors that affect ribosome binding or initiation complex formation, Penicillin Roquefort toxin appears to target the actual peptide bond formation or translocation steps of protein synthesis [10] [11].

Cellular Consequences of protein synthesis inhibition extend beyond simple reduction in protein production. Essential protein synthesis for cellular maintenance becomes compromised, potentially explaining the acute toxicity observed in animal studies. The inability to maintain critical enzymatic and structural proteins leads to cellular dysfunction and eventual cell death [4].

Oxidative Stress and Mitochondrial Dysfunction

Penicillin Roquefort toxin induces significant mitochondrial dysfunction accompanied by oxidative stress, representing a critical component of its toxicological mechanism [13] [14].

Mitochondrial Membrane Integrity suffers substantial impairment following Penicillin Roquefort toxin exposure. Respiratory control ratios decrease approximately 60% while adenosine diphosphate to oxygen ratios decrease about 40% upon addition of 3.1 × 10⁻⁵ molar toxin to highly coupled mitochondria [13]. These findings indicate compromised structural integrity of mitochondrial membranes with consequent uncoupling of oxidative phosphorylation [13].

Respiratory Chain Complex Inhibition represents a specific target of Penicillin Roquefort toxin action. The compound exhibits noncompetitive inhibition of succinate oxidase, succinate-cytochrome c reductase, and succinate dehydrogenase activities [13]. Inhibitory constants for these enzyme systems are 5.1 × 10⁻⁶, 2.4 × 10⁻⁵, and 5.2 × 10⁻⁵ molar respectively [13].

Spectral analysis reveals alterations in cytochrome b and cytochrome c1 features within the succinate-cytochrome c reductase complex, with inhibited electron transfer between these cytochromes [13]. This indicates specific targeting of Complex III of the electron transport chain, while cytochrome oxidase (Complex IV) and nicotinamide adenine dinucleotide dehydrogenase (Complex I) show no significant inhibition [13].

Mitochondrial Adenosine Triphosphate Synthesis becomes severely compromised through effects on bicarbonate-activated adenosine triphosphatase activity. Studies examining brain, heart, and kidney mitochondria reveal tissue-specific sensitivities, with heart mitochondrial bicarbonate-adenosine triphosphatase showing greatest sensitivity at 9.2 micromolar, compared to brain at 12.7 micromolar and kidney at 14.8 micromolar [15]. The inhibition follows noncompetitive and irreversible patterns, indicating permanent enzyme modification [15].

Oxidative Stress Generation occurs secondary to mitochondrial dysfunction through multiple pathways. Compromised electron transport chain function leads to increased electron leakage and subsequent reactive oxygen species formation. The impaired respiratory control and oxidative phosphorylation create conditions conducive to oxidative damage of cellular components including lipids, proteins, and nucleic acids.

The mitochondrial dysfunction extends to cellular energy metabolism, with substantial decreases in adenosine triphosphate production capacity. This energy depletion contributes to the rapid onset of toxic symptoms observed in animal studies and explains the particular vulnerability of metabolically active tissues such as liver, kidney, and heart [4] [1] [3].

Immunotoxicity and Hypersensitivity Reactions

Penicillin Roquefort toxin demonstrates significant immunotoxic potential with documented hypersensitivity reactions in occupational exposure settings, representing an important public health concern beyond direct cytotoxic effects [16] [17] [9].

Occupational Hypersensitivity Pneumonitis represents the most clinically significant immunotoxic manifestation. A documented case report describes a female factory worker employed in blue cheese manufacturing who developed hypersensitivity pneumonitis following exposure to Penicillium roqueforti organisms [4] [9]. Clinical presentation included progressive cough, dyspnea, malaise, and bibasilar crackles on physical examination [9].

Diagnostic evaluation revealed reduced lung volumes, hypoxemia, and bilateral infiltrates on chest radiography [9]. Bronchoalveolar lavage demonstrated elevated lymphocyte percentages characteristic of hypersensitivity pneumonitis, while specific antibodies against Penicillium roqueforti were detected in both serum and lavage fluid [9]. Complete symptom resolution occurred following workplace removal, confirming the occupational etiology [9].

Immunological Mechanisms underlying hypersensitivity reactions involve Type III (immune complex-mediated) and Type IV (delayed-type hypersensitivity) reactions [18] [19]. The repetitive inhalation of Penicillium roqueforti antigens in susceptible individuals triggers sensitization followed by hypersensitivity immune responses upon subsequent exposure [18]. The resulting inflammation affects alveoli and small airways, potentially leading to progressive interstitial lung disease if exposure continues [18].

Inflammatory Cytokine Response studies using human intestinal epithelial cells (Caco-2) and immune cells (THP-1) demonstrate that Penicillin Roquefort toxin activates expression of proinflammatory cytokines including tumor necrosis factor alpha, interleukin-8, and interleukin-1 beta [16]. The highest expression levels occur for tumor necrosis factor alpha-related genes after 24 hours of exposure to 6.25 × 10⁻⁷ molar concentrations [16].

Cellular Immunotoxicity manifests as concentration-dependent effects on immune cell viability and function. THP-1 cells exhibit an inhibitory concentration 50 of 8.3 × 10⁻⁷ molar after 48 hours exposure, with high necrosis rates (70% of cell population) occurring within 3 hours at 1.25 × 10⁻⁵ molar concentrations [16]. Even at lower concentrations of 1.25 × 10⁻⁷ molar, approximately 5% of cells undergo necrosis [16].

Hypersensitivity Risk Factors include genetic predisposition, environmental co-exposures, and individual susceptibility factors [18] [19]. The development of hypersensitivity pneumonitis requires both antigen exposure and host factors that promote exaggerated immune responses rather than normal tolerance development [18]. Occupational settings with high humidity and enclosed environments, such as cheese production facilities, create optimal conditions for fungal antigen concentration and subsequent sensitization [9] [20].

Clinical Presentation Patterns follow typical hypersensitivity pneumonitis classifications including acute, subacute, and chronic forms [18] [19]. Acute presentations develop 4 to 6 hours following heavy exposure with fever, chills, malaise, cough, chest tightness, dyspnea, and headache [18]. Subacute forms involve gradual development of productive cough, dyspnea, fatigue, anorexia, weight loss, and pleurisy [18]. Chronic presentations feature insidious onset of progressive symptoms with potential development of pulmonary fibrosis [18].

Diagnostic Considerations require comprehensive evaluation including exposure history, clinical presentation, imaging findings, bronchoalveolar lavage cellular analysis, and demonstration of specific antibodies [19]. High-resolution computed tomography typically reveals ground-glass opacities, nodular patterns, or fibrotic changes depending on disease stage [19]. Bronchoalveolar lavage characteristically shows lymphocyte predominance, often exceeding 50% of total cells [19].

Prevention Strategies emphasize elimination or reduction of antigen exposure through engineering controls, personal protective equipment, and workplace modifications [18] [19]. In cheese manufacturing environments, improved ventilation systems, enclosed processing methods, and respiratory protection can significantly reduce inhalation exposure to Penicillium roqueforti organisms and associated mycotoxins [9].

Color/Form

Crystals

XLogP3

LogP

Melting Point

UNII

Vapor Pressure

Other CAS

Wikipedia

Methods of Manufacturing

Analytic Laboratory Methods

The composition of low-molecular biologically active metabolites typical of microscopic fungi has been studied in blastemas of fruticose lichens of the genera Cladonia, Cetraria, Evernia, Bryoria, and Usnes. The enzyme immunoassay method showed the presence of sterigmatocystin, emodin, mycophenolic acid, citrinin, alternariol, and diacetoxyscirpenol, which occurred regularly and, in most cases, at a frequency of 55 to 100%. The highest levels of accumulation were 0.001-0.003% for emodin, 0.0002% for alternariol and citrinin, 0.0001% for sterigmatocystin and mycophenolic acid, and 0.00005% of the weight of air-dry material for diacetoxyscirpenol. Other metabolites (cyclopiazonic acid, ergot alkaloids, ochratoxin A, PR toxin, deoxynivalenol, zearalenone, and fumonisins) were detected in these lichens less frequently (sometimes only upon the expansion of the territory of sampling), and their content was no more than 0.00005%. The peculiarities of the component composition and the levels of accumulation of fungal metabolites in lichens of different taxonomic affiliation were discussed.

...A qualitative High Performance Liquid Chromatography (HPLC) method for simultaneous determination of isofumigaclavines A and B, roquefortine C, and PR toxin was also developed.

Storage Conditions

Stability Shelf Life

Dates

Explore Compound Types